4,5-Dimethoxyimidazolidine-2-thione
Overview
Description
4,5-Dimethoxyimidazolidine-2-thione is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and a sulfur atom It is a derivative of imidazolidine-2-thione, where the hydrogen atoms at positions 4 and 5 are replaced by methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethoxyimidazolidine-2-thione can be synthesized from trans-4,5-dihydroxyimidazolidine-2-thione. The synthesis involves the reaction of trans-4,5-dihydroxyimidazolidine-2-thione with methanol in the presence of concentrated hydrochloric acid to adjust the pH to 2. The mixture is stirred at 50°C for 60 minutes .
Industrial Production Methods
The use of high-performance liquid chromatography (HPLC) can aid in the separation of cis/trans isomers of the compound .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxyimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazolidine-2-thione derivatives.
Scientific Research Applications
4,5-Dimethoxyimidazolidine-2-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-dimethoxyimidazolidine-2-thione involves its interaction with molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with cellular components, leading to antiproliferative effects. The exact molecular targets and pathways are still under investigation, but it is known to affect the cell cycle and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxyimidazolidine-2-thione: A precursor to 4,5-dimethoxyimidazolidine-2-thione, with hydroxyl groups instead of methoxy groups.
Semithioglycolurils: Compounds synthesized from this compound, exhibiting antifungal and cytotoxic activities.
Uniqueness
This compound is unique due to its methoxy groups, which enhance its chemical reactivity and biological activity compared to its hydroxyl-substituted counterpart. The presence of methoxy groups also influences the compound’s solubility and stability, making it a valuable intermediate in synthesizing various heterocyclic compounds.
Properties
IUPAC Name |
4,5-dimethoxyimidazolidine-2-thione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c1-8-3-4(9-2)7-5(10)6-3/h3-4H,1-2H3,(H2,6,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFSOAMKSAADIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(NC(=S)N1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295325 | |
Record name | 4,5-Dimethoxy-2-imidazolidinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3891-26-7 | |
Record name | 4,5-Dimethoxy-2-imidazolidinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3891-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dimethoxy-2-imidazolidinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.